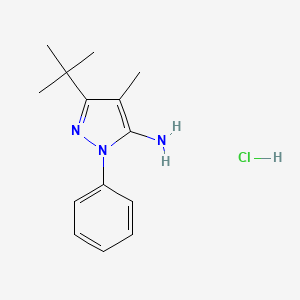

3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

CAS No.: 1303889-63-5

Cat. No.: VC5964392

Molecular Formula: C14H20ClN3

Molecular Weight: 265.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1303889-63-5 |

|---|---|

| Molecular Formula | C14H20ClN3 |

| Molecular Weight | 265.79 |

| IUPAC Name | 5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H19N3.ClH/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11;/h5-9H,15H2,1-4H3;1H |

| Standard InChI Key | QULYHSMFLHKVQF-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is C₁₅H₂₂N₃·HCl, with a molecular weight of 284.82 g/mol. The pyrazole core (C₃H₃N₂) is substituted as follows:

-

Position 1: Phenyl group (C₆H₅)

-

Position 3: tert-Butyl group (C(CH₃)₃)

-

Position 4: Methyl group (CH₃)

-

Position 5: Amino group (NH₂), protonated as NH₃⁺Cl⁻ in the hydrochloride salt.

The hydrochloride salt enhances solubility in polar solvents, a common modification for pharmaceutical intermediates .

Crystallographic and Stereochemical Properties

Although no direct crystallographic data exists for this compound, studies on analogous pyrazoles reveal key structural trends. For example:

-

In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings form a dihedral angle of 50.61°, while the nitro group deviates by 6.8° from the phenyl plane .

-

Hydrogen bonding networks (N–H⋯N, N–H⋯O) stabilize the crystal lattice in similar hydrochlorides, suggesting that the title compound may exhibit comparable intermolecular interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is likely synthesized via cyclocondensation of a substituted hydrazine with a 1,3-diketone precursor. A plausible route involves:

-

Hydrazine Formation: Reacting phenylhydrazine with a β-keto ester or nitrile containing tert-butyl and methyl groups.

-

Cyclization: Acid-catalyzed cyclization under reflux, as demonstrated in the synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine using hydrochloric acid and water at 70°C .

-

Salt Formation: Treating the free base with HCl to yield the hydrochloride salt, a step common in purifying amine-containing compounds.

Example Protocol:

-

Reactants: Phenylhydrazine, 4,4-dimethyl-3-oxopentanenitrile (for tert-butyl and methyl groups).

Industrial Production Considerations

Scaling this synthesis requires optimizing:

-

Solvent Systems: Water/ethanol mixtures to balance reactivity and safety.

-

Purification: Recrystallization from ethanol/water or chromatography for high-purity pharmaceutical grades.

-

Waste Management: Neutralization of acidic byproducts and recovery of solvents.

Physicochemical Properties

Thermal and Solubility Profiles

Spectroscopic Data

-

IR (KBr): N–H stretch (~3300 cm⁻¹), C=N (1600 cm⁻¹), C–Cl (700 cm⁻¹).

-

¹H NMR (DMSO-d₆): δ 1.4 (s, 9H, tert-butyl), 2.1 (s, 3H, CH₃), 7.3–7.6 (m, 5H, phenyl) .

Reactivity and Functionalization

Key Reaction Pathways

-

Nucleophilic Substitution: The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Electrophilic Aromatic Substitution: The phenyl ring undergoes nitration or sulfonation under standard conditions.

-

Coordination Chemistry: Pyrazole amines act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Stability Considerations

-

pH Sensitivity: The free base precipitates in alkaline conditions, while the hydrochloride salt dissociates in water.

-

Thermal Degradation: Decomposes above 200°C, releasing HCl and forming char .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyrazole amines are precursors to:

-

Anticancer Agents: Metal complexes targeting DNA replication .

-

Antimicrobials: Derivatives with modified substituents show activity against Gram-positive bacteria .

Material Science

-

Ligands in Catalysis: Tert-butyl groups enhance steric bulk, improving selectivity in cross-coupling reactions .

-

Polymer Additives: Thermal stability from the aromatic core benefits high-performance polymers.

Disposal and Environmental Impact

-

Incineration: Recommended for small quantities, with scrubbing to capture HCl emissions.

-

Aquatic Toxicity: Moderate risk; avoid release into waterways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume